N-(3,5-dibromopyridin-2-yl)formamide
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Overview
Description
N-(3,5-dibromopyridin-2-yl)formamide: is a chemical compound with the molecular formula C₆H₄Br₂N₂O and a molecular weight of 279.92 g/mol . It is characterized by the presence of two bromine atoms attached to a pyridine ring and a formamide group. This compound is typically found as a white to yellow to orange powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dibromopyridin-2-yl)formamide involves the reaction of 3,5-dibromopyridine with formamide under specific conditions. One common method includes dissolving 3,5-dibromopyridine in a suitable solvent and adding formamide, followed by heating the mixture to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dibromopyridin-2-yl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
N-(3,5-dibromopyridin-2-yl)formamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3,5-dibromopyridin-2-yl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atoms may influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 3,5-Dibromoisonicotinic acid
- 3,5-Dibromopyridin-4-ol
- 1-(3,5-Dibromopyridin-4-yl)ethanone
- 4-Amino-3,5-dibromopyridine
- Methyl 3,5-dibromoisonicotinate
Uniqueness: N-(3,5-dibromopyridin-2-yl)formamide is unique due to the presence of both bromine atoms and a formamide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
N-(3,5-dibromopyridin-2-yl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O/c7-4-1-5(8)6(9-2-4)10-3-11/h1-3H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZRUKFNQFKWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)NC=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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